
3-Phenyl-1-cycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-cycloheptene is an organic compound with the molecular formula C13H16 It is a cycloalkene with a phenyl group attached to the first carbon of the cycloheptene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-cycloheptene typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylmagnesium bromide with cycloheptanone, followed by dehydration to form the desired cycloheptene ring . The reaction conditions often include the use of a Grignard reagent and an acidic catalyst to facilitate the cyclization and dehydration steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-1-cycloheptene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Cycloheptanone, phenylcycloheptanol
Reduction: 3-Phenylcycloheptane
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
3-Phenyl-1-cycloheptene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-cycloheptene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products . In reduction reactions, the addition of hydrogen atoms to the cycloheptene ring leads to the formation of cycloheptane derivatives . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
- 1-Phenylcycloheptene
- 3-(2-Methoxyphenyl)-1-cyclohexene
- 3-Methoxy-1-cyclopentene
Comparison: 3-Phenyl-1-cycloheptene is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered or five-membered ring analogs For instance, 1-Phenylcycloheptene has a similar structure but may exhibit different reactivity due to the position of the phenyl group .
Propriétés
Numéro CAS |
19217-54-0 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3-phenylcycloheptene |
InChI |
InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3-4,6-8,10-12H,1-2,5,9H2 |
Clé InChI |
ZFBUBYLVRDQACY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C=CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
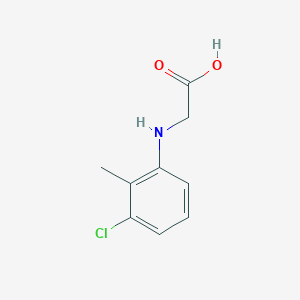
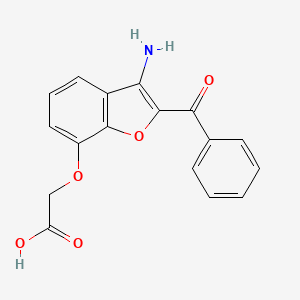

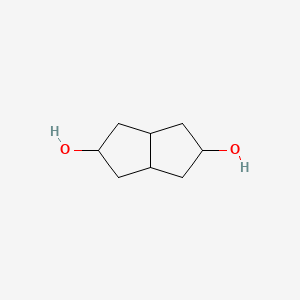


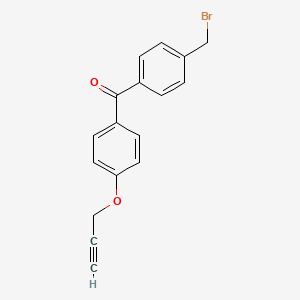

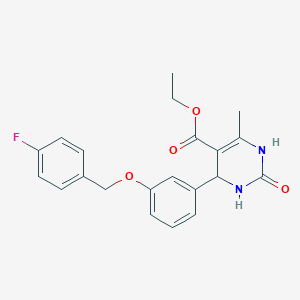

![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)

![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
